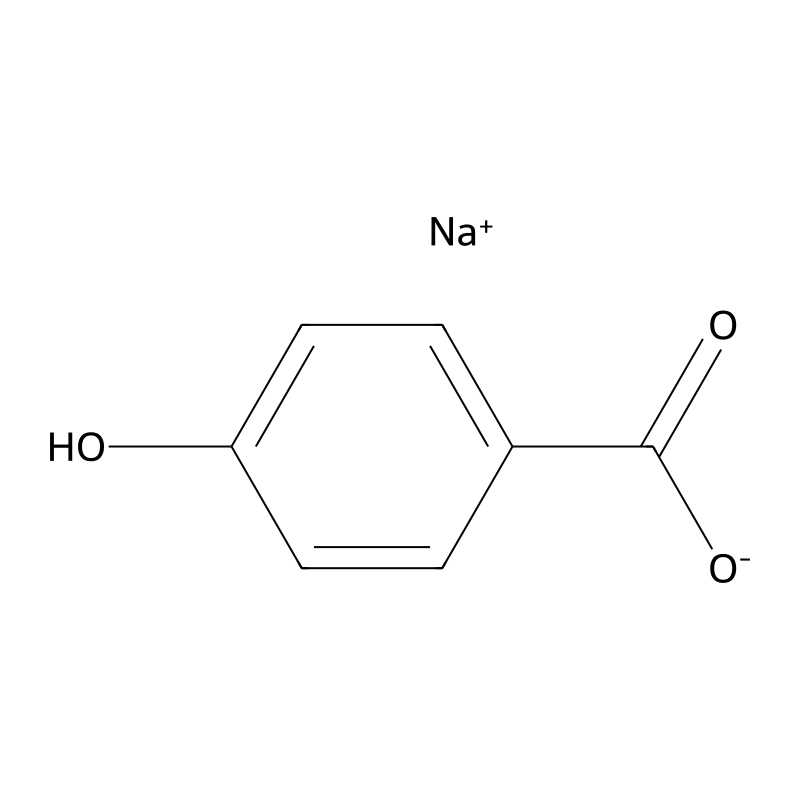

Sodium 4-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Free Radical Scavenger:

- Research suggests sodium 4-hydroxybenzoate can act as a free radical scavenger, particularly for hydroxyl radicals, which are known to cause cellular damage.

- This property makes it potentially valuable in studies related to oxidative stress and its impact on various biological processes.

Reference Compound:

- Due to its well-defined chemical structure and readily available nature, sodium 4-hydroxybenzoate is often used as a reference compound in various analytical techniques.

- For instance, it can be used in high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for calibration and peak identification.

Pharmaceutical Intermediate:

- In some instances, sodium 4-hydroxybenzoate serves as a starting material or intermediate in the synthesis of other pharmaceutical compounds.

- This highlights its potential role in developing new drugs and medications.

Food Science Research:

- As a commonly used food preservative, sodium 4-hydroxybenzoate plays a role in food science research.

- Studies may investigate its effectiveness in preventing microbial growth and extending the shelf life of food products.

Environmental Research:

Sodium 4-hydroxybenzoate is the sodium salt of 4-hydroxybenzoic acid, a compound widely recognized for its applications in pharmaceuticals and as a food preservative. Its chemical formula is , and it has a molecular weight of approximately 160.10 g/mol. This compound appears as a white crystalline powder that is soluble in water, making it suitable for various aqueous applications .

Additionally, sodium 4-hydroxybenzoate can undergo esterification reactions, where it reacts with alcohols to form esters, which are often used in various applications including cosmetics and pharmaceuticals .

Sodium 4-hydroxybenzoate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the neutralization of 4-hydroxybenzoic acid with sodium hydroxide:

- Salification: Another method includes salifying the acid using sodium bicarbonate or sodium carbonate under controlled conditions.

These methods yield sodium 4-hydroxybenzoate in high purity and are scalable for industrial production .

Sodium 4-hydroxybenzoate has diverse applications across various industries:

- Food Industry: Used as a preservative to extend shelf life by preventing microbial growth in acidic foods like jams and beverages.

- Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs and as a preservative in medicinal formulations.

- Cosmetics: Commonly included in lotions and creams to prevent spoilage.

- Industrial Uses: Employed in the production of dyes and as a pH buffer in laboratory settings .

Interaction studies have shown that sodium 4-hydroxybenzoate can form complexes with other compounds, affecting its solubility and stability. For instance, when combined with ascorbic acid (vitamin C), there is potential for the formation of benzene under certain conditions, which raises safety concerns regarding its use in beverages .

Research indicates that while sodium 4-hydroxybenzoate is generally safe at regulated levels, its interactions with other substances necessitate careful formulation practices to avoid adverse effects.

Sodium 4-hydroxybenzoate belongs to a class of compounds known as parabens, which are widely used as preservatives. Here are some similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Methylparaben | C8H8O3 | Used extensively in cosmetics; lower toxicity |

| Ethylparaben | C9H10O3 | Broader antimicrobial spectrum than methylparaben |

| Propylparaben | C10H12O3 | Effective against a wider range of fungi |

| Butylparaben | C11H14O3 | Longer-chain paraben; better solubility in oils |

Uniqueness: Sodium 4-hydroxybenzoate stands out due to its specific application in both food preservation and pharmaceutical formulations, alongside its relatively lower toxicity compared to other parabens. Its ability to be metabolized into non-toxic components further enhances its safety profile compared to some other preservatives .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 81 of 84 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant